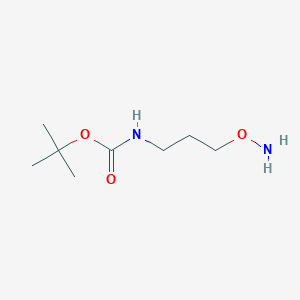
Tert-butyl 3-(aminooxy)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its molecular formula C8H18N2O3 and molecular weight of 190.243.
Métodos De Preparación
The synthesis of tert-butyl 3-(aminooxy)propylcarbamate typically involves the use of tert-butyl carbamate as a protecting group for amines. This protecting group can be installed and removed under relatively mild conditions . The synthetic route often includes the reaction of tert-butyl carbamate with 3-(aminooxy)propylamine under specific reaction conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and amine functionalization.
Análisis De Reacciones Químicas
Tert-butyl 3-(aminooxy)propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions are common, where the aminooxy group can be replaced with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(aminooxy)propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is utilized in biochemical studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(aminooxy)propylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which are critical for its applications in drug development and biochemical research.
Comparación Con Compuestos Similares
Tert-butyl 3-(aminooxy)propylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (3-aminopropyl)carbamate: This compound is similar in structure but lacks the aminooxy group, which makes this compound unique in its reactivity and applications.
Tert-butyl carbamate: While this compound serves as a protecting group for amines, it does not have the same functional versatility as this compound.
The uniqueness of this compound lies in its aminooxy group, which provides additional reactivity and functionality compared to other similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-(3-aminooxypropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-5-4-6-12-9/h4-6,9H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYPOLKQWXCIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














